AB-FUBINACA isomer 1
Description
Properties
Molecular Formula |
C20H21FN4O2 |
|---|---|
Molecular Weight |
368.4 |
InChI |
InChI=1S/C20H21FN4O2/c1-2-5-16(19(22)26)23-20(27)18-15-6-3-4-7-17(15)25(24-18)12-13-8-10-14(21)11-9-13/h3-4,6-11,16H,2,5,12H2,1H3,(H2,22,26)(H,23,27) |
InChI Key |
VDGIZMNHDDBEBU-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(N)=O)CCC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 |
Synonyms |
N-(1-amino-1-oxopentan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Characterization of Ab Fubinaca Isomer 1
Established Synthetic Pathways for AB-FUBINACA and its Positional Isomers
The synthesis of AB-FUBINACA and its related isomers is often accomplished through multi-step procedures that allow for the introduction of various functional groups at different positions of the indazole core.
The original synthesis of AB-FUBINACA was described in a 2009 patent by Pfizer. This initial synthesis involved the alkylation of a 4-fluoro-1H-indazole with a suitable alkyl halide, followed by amidation of the resulting ester with an amino acid derivative. Subsequent research has explored variations of this method to produce a range of analogues and positional isomers. These developments often involve modifying the starting materials or the order of synthetic steps to achieve different substitution patterns on the indazole ring.
The general synthetic strategy for many indazole-based synthetic cannabinoids, including AB-FUBINACA, involves a few key steps. Typically, this begins with the N-alkylation of an indazole core, followed by the coupling of this intermediate with an amino acid ester, and finally, amidation with a terminal amine. The specific reagents and reaction conditions can be altered to produce different isomers.
AB-FUBINACA is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide. Its positional isomers are compounds that share the same molecular formula but differ in the attachment points of the substituents on the indazole ring. AB-FUBINACA isomer 1 is understood to be a positional isomer where the carboxamide and the 4-fluorobenzyl groups are swapped between the 1- and 3-positions of the indazole ring.
The synthesis of this compound, also known as 3-FUBINACA, typically starts with the N-alkylation of 3-indazolecarboxylic acid with 4-fluorobenzyl bromide. This is followed by an amidation reaction with L-valinamide. This route contrasts with the synthesis of AB-FUBINACA, where the indazole-3-carboxamide is first formed and then N-alkylated. The choice of starting material and the sequence of reactions are critical in directing the synthesis towards the desired positional isomer.
A common synthetic approach involves the following steps:
Alkylation: 1H-Indazole-3-carboxylic acid is reacted with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This step introduces the 4-fluorobenzyl group at the N1 position of the indazole ring.
Amidation: The resulting N-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid is then coupled with L-valinamide. This is often achieved using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
This synthetic pathway selectively yields this compound due to the regioselectivity of the initial alkylation step and the subsequent amidation.
Original Patent Literature and Subsequent Methodological Developments
Enantiospecific Synthesis and Chiral Separation of AB-FUBINACA Enantiomers
AB-FUBINACA contains a chiral center in the L-valinamide moiety, leading to the existence of two enantiomers, (S) and (R). The biological activity of synthetic cannabinoids can be highly dependent on their stereochemistry.
Enantiospecific synthesis of AB-FUBINACA and its isomers is typically achieved by using a chiral starting material. For instance, the use of L-valinamide or D-valinamide in the amidation step will result in the formation of the corresponding (S) or (R) enantiomer, respectively. This approach is generally preferred as it avoids the need for subsequent chiral separation, which can be a costly and time-consuming process.
Chiral separation of a racemic mixture of AB-FUBINACA enantiomers can be accomplished using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving effective separation of the enantiomers. For example, polysaccharide-based chiral stationary phases have been successfully employed for the separation of various synthetic cannabinoid enantiomers.
Spectroscopic and Chromatographic Methods for Initial Structural Elucidation
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the identity and purity of the synthesized compound.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the initial identification of synthetic cannabinoids. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used to distinguish it from other isomers. For instance, the fragmentation of the amide bond and the benzyl (B1604629) group will produce specific ions that are indicative of the structure.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical structure. Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms and the substitution pattern on the indazole ring. For this compound, the chemical shifts and coupling constants of the protons on the indazole ring and the benzyl group will differ from those of AB-FUBINACA, allowing for unambiguous identification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structural assignment.
Infrared (IR) spectroscopy is another valuable tool for characterizing this compound. The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-F stretching vibration of the fluorobenzyl group.
The table below summarizes the key analytical data for this compound.
| Technique | Key Findings for this compound |
| GC-MS | Characteristic molecular ion peak and fragmentation pattern distinguishing it from other isomers. |
| ¹H NMR | Specific chemical shifts and coupling constants for protons on the indazole and benzyl groups. |
| ¹³C NMR | Distinct chemical shifts for carbons in the indazole core and side chains. |
| IR Spectroscopy | Characteristic absorption bands for amide (N-H, C=O) and fluoro-benzyl (C-F) functional groups. |
Advanced Analytical Methodologies for Isomer Differentiation and Detection of Ab Fubinaca Isomer 1
Development and Validation of Chromatographic Techniques for AB-FUBINACA Isomers
The structural similarities among AB-FUBINACA isomers necessitate the use of sophisticated analytical techniques for their unambiguous identification. Chromatographic methods, particularly when coupled with mass spectrometry, have proven to be indispensable tools in this regard.
Liquid Chromatography (LC) Applications for Positional Isomer Separation
Liquid chromatography is a powerful technique for separating the components of a mixture. For AB-FUBINACA, various LC-based methods have been developed to distinguish between its positional isomers, which differ in the placement of a fluorine atom on the phenyl ring or a methyl group in the carboxamide side chain. researchgate.netnih.gov
The coupling of liquid chromatography with electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) offers a robust method for isomer differentiation. In a study analyzing AB-FUBINACA and five of its positional isomers, it was found that while chromatographic separation on an octadecylsilyl (ODS) column in isocratic mode could separate four of the isomers, AB-FUBINACA and its 3-fluorobenzyl isomer co-eluted. nih.govd-nb.info
However, ESI-LIT-MS, particularly in the negative ion mode, could discriminate three of the isomers based on their unique product ions at the MS³ stage. nih.gov The isomers that could be differentiated using this technique were the 2-fluorobenzyl isomer, the N-(1-amino-2-methyl-1-oxobutan-2-yl) isomer, and the N-(1-amino-1-oxobutan-2-yl)-N-methyl isomer. nih.gov This demonstrates the utility of multi-stage mass spectrometry in elucidating subtle structural differences that are not resolved by chromatography alone.
Further advancements in mass spectrometry, such as the use of a triple quadrupole (QqQ) mass spectrometer, have enhanced the ability to differentiate all six isomers of AB-FUBINACA. nih.gov LC-ESI-QqQ-MS differentiates isomers by analyzing the relative abundances of product ions generated through collision-induced dissociation. nih.gov
A key finding was that by comparing the logarithmic values of the product ion abundance ratios as a function of collision energy, a clear and significant differentiation of all six isomers could be achieved. nih.govd-nb.info This method relies on the principle that the position of the substituent group influences the fragmentation pattern of the molecule, leading to distinct ratios of specific product ions. For instance, the logarithmic values of the abundance ratio of ions at m/z 109 to m/z 253 were found to increase linearly with collision energy, with the order being meta < ortho < para for the fluoro positional isomers. researchgate.net
Table 1: LC-MS/MS Parameters for AB-FUBINACA and Related Compounds
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| AB-FUBINACA | 3.15 | 369.0 | 253.0 | 109.1 |
| AB-PINACA | 3.23 | 331.2 | 215.0 | 286.1 |
| 5F-PB-22 | 4.04 | 377.2 | 232.1 | 143.9 |
| PB-22 | 4.30 | 359.2 | 214.0 | 144.0 |
| APINACA (AKB-48) | 4.76 | 366.3 | 135.1 | 93.1 |
| Data sourced from a study on the analysis of synthetic cannabinoids and their metabolites. restek.com |
AB-FUBINACA possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers, designated as (S) and (R). These enantiomers can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate and quantify these enantiomers.
Research has shown that polysaccharide-based chiral stationary phases (CSPs) are effective for the enantioseparation of AB-FUBINACA and other carboxamide-type SCRAs. nih.govresearchgate.net Specifically, a Lux® i-Cellulose-5 column has demonstrated high selectivity for SCRAs with a terminal amide moiety, like AB-FUBINACA. nih.govresearchgate.net Optimized isocratic separation methods using such columns have achieved excellent enantiomer resolution values (Rs) of ≥1.99. nih.govresearchgate.net Studies on seized samples have predominantly found the (S)-enantiomer, which is generally more potent at the CB1 and CB2 receptors than the (R)-enantiomer. nih.govresearchgate.netnih.gov
LC-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ-MS)
Gas Chromatography (GC) Applications for Isomer Differentiation
Gas chromatography, another powerful separation technique, is also widely used in forensic laboratories for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis. cts-forensics.com While GC-MS is effective for identifying many compounds, its ability to differentiate structural isomers can be limited, as some isomers may produce very similar mass spectra. nih.gov
For AB-FUBINACA and its isomers, GC-MS can be used for identification, but differentiation often relies on chromatographic separation. nist.gov Studies have shown that by using specific GC columns, such as a DB-200, and an isothermal temperature program, it is possible to achieve chromatographic separation of a wide range of cannabinoids, including AB-FUBINACA and its isomers. nist.gov In one study, a locked retention time for AB-FUBINACA was established at 4.995 minutes to ensure reproducibility. nist.gov However, for isomers with very similar structures, complete baseline separation may not always be achievable, and differentiation may rely on subtle differences in retention times and mass spectral data. nih.govnist.gov
Table 2: Compound Names
| Abbreviation | Full Chemical Name |
| AB-FUBINACA | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
| AB-FUBINACA isomer 1 | N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
| AB-FUBINACA 2-fluorobenzyl isomer | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
| AB-FUBINACA 3-fluorobenzyl isomer | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
| AB-PINACA | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
| 5F-PB-22 | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| PB-22 | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate |
| APINACA (AKB-48) | N-(Adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide |
| AMB-FUBINACA | Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate |
| 5F-MDMB-PINACA (5F-ADB) | Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| AB-CHMINACA | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
Advanced GC-MS Techniques (e.g., GC-CI-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique in forensic laboratories. For complex cases involving isomers, advanced ionization methods such as Chemical Ionization (CI) are employed. Gas Chromatography-Positive Chemical Ionization-Mass Spectrometry (GC-PCI-MS) and Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) provide alternative fragmentation patterns compared to traditional Electron Ionization (EI). nih.govresearchgate.net These techniques can sometimes generate unique ions or different ion abundance ratios that aid in distinguishing between isomers that are otherwise indistinguishable by conventional GC-EI-MS. nih.govresearchgate.net While standard GC-MS methods have been developed for the detection of suites of synthetic cannabinoids, including AB-FUBINACA isomers, the differentiation often relies on subtle differences in retention times and mass spectral data. nih.govacs.org
Mass Spectrometric Strategies for Differentiating this compound
Mass spectrometry is a powerful tool for the structural elucidation of new psychoactive substances (NPS). researchgate.net However, differentiating positional isomers often requires more sophisticated MS techniques and data analysis strategies. researchgate.netnih.gov
Analysis of Product Ion Abundance Ratios and Collision-Induced Dissociation (CID)
A key strategy for distinguishing isomers is the use of tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID). This technique involves selecting a specific precursor ion and subjecting it to fragmentation. The resulting product ion spectrum can reveal subtle differences between isomers.
For AB-FUBINACA and its fluoro positional isomers, it has been demonstrated that while the product ions detected are identical, their relative abundances differ significantly. nih.govresearchgate.net Specifically, the logarithmic values of the abundance ratio of the ions at m/z 109 and m/z 253 show a distinct order: meta < ortho < para (AB-FUBINACA). nih.govresearchgate.net This difference is attributed to the varying dissociation reactivity between the indazole moiety and the fluorobenzyl group due to the position of the fluorine atom on the phenyl ring. nih.govresearchgate.net This relationship holds true and increases linearly with collision energy, providing a reliable method for differentiation. nih.govresearchgate.net
This energy-resolved mass spectrometry (ERMS) strategy has been successfully applied using both gas chromatography-electron ionization-triple quadrupole mass spectrometry (GC-EI-QqQ-MS) and liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry (LC-ESI-QqQ-MS). researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. d-nb.info This capability is crucial for determining the elemental composition of a molecule and its fragments, which helps in the initial identification of an unknown compound. For instance, in the analysis of an e-cigarette fluid, HRMS (TOF/MS) was used to determine the accurate mass of AB-FUBINACA as 369.1727, which was essential for its initial identification before confirmation with reference standards. drugz.fr
While HRMS is excellent for identifying unknown compounds and their metabolites, its ability to differentiate isomers based on accurate mass alone is limited, as isomers have the same elemental composition. d-nb.infocaymanchem.com However, when combined with tandem MS (HRMS/MS), the high-resolution product ion spectra can aid in differentiation, similar to nominal mass tandem MS, but with the added confidence of highly accurate mass measurements for each fragment.
Differentiation of Fluoro Positional Isomers on the Phenyl Ring (e.g., ortho, meta, para)
The differentiation of fluoro positional isomers (ortho, meta, para) on the phenyl ring of AB-FUBINACA is a significant analytical challenge. As mentioned previously, a practical method using electron ionization-triple quadrupole mass spectrometry has been developed. nih.govresearchgate.net This method relies on the differences in the relative abundance of the product ions at m/z 109 (fluorobenzyl cation) and m/z 253. nih.govresearchgate.net
Studies have shown that the logarithmic values of the abundance ratio of these ions (ln(A109 /A253)) are consistently in the order of meta < ortho < para. researchgate.net This ordering is a result of the electronic effects of the fluorine substituent on the stability of the benzyl (B1604629) cation and the ease of cleavage from the indazole core. researchgate.net This methodology, based on product ion abundance, has proven applicable for determining the fluorine substitution position in various synthetic cannabinoids containing a fluorobenzyl group. researchgate.netresearchgate.net
Liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry (LC-ESI-QqQ-MS) has also been shown to successfully differentiate all six positional isomers of AB-FUBINACA (two fluoro positional and four methyl positional isomers) by analyzing the relative abundances of product ions from CID reactions. researchgate.netnih.gov
Differentiation of Methyl Positional Isomers in the Carboxamide Side Chain
In addition to fluoro positional isomers, AB-FUBINACA has several methyl positional isomers in its carboxamide side chain. researchgate.netnih.gov Differentiating these isomers also relies on tandem mass spectrometry techniques.
Using LC-ESI-QqQ-MS, it is possible to distinguish between these isomers by examining the relative abundances of product ions that contain the isomeric moieties. researchgate.netnih.gov For example, the fragmentation patterns and the relative abundance of specific ions will differ depending on the position of the methyl group in the valine-derived side chain. By plotting the logarithmic values of characteristic product ion abundance ratios against the collision energy, all six positional isomers of AB-FUBINACA can be clearly differentiated. researchgate.netnih.gov
One study using LC-ESI-linear ion trap mass spectrometry (LIT-MS) in negative mode could discriminate three of the isomers, including two methyl positional isomers, based on their characteristic product ions observed at the MS³ stage. nih.gov
Table of Isomer Differentiation Findings
| Isomer Type | Analytical Technique | Key Differentiating Feature | Reference |
|---|---|---|---|
| Fluoro Positional (ortho, meta, para) | GC-EI-QqQ-MS | Logarithmic ratio of product ion abundances (m/z 109 / m/z 253) | nih.govresearchgate.net |
| Fluoro Positional (ortho, meta, para) | LC-ESI-QqQ-MS | Relative abundances of product ions from CID | researchgate.netnih.gov |
| Methyl Positional (Carboxamide) | LC-ESI-QqQ-MS | Logarithmic values of product ion abundance ratios vs. collision energy | researchgate.netnih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including the definitive confirmation of isomers. nih.govunodc.org While mass spectrometry techniques are excellent for detection and differentiation based on fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule.
For synthetic cannabinoids, a combination of one-dimensional ¹H and ¹³C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, can provide unequivocal structural assignment. unodc.org For instance, to differentiate the fluoro positional isomers of a synthetic cannabinoid, the splitting patterns and chemical shifts of the protons on the phenyl ring in the ¹H NMR spectrum are highly informative. In the case of a para-substituted compound like AB-FUBINACA, the symmetry of the phenyl ring results in two sets of multiplets with an integral of two protons each. nih.gov In contrast, the ortho and meta isomers, lacking this symmetry, would exhibit four distinct sets of multiplets, each integrating to a single proton. nih.gov
Although powerful, the application of NMR in routine forensic analysis can be limited by the need for relatively pure and larger sample amounts compared to MS techniques, as well as the higher cost and required expertise. unodc.orgmolloy.edu Nevertheless, for the absolute confirmation of the structure of a new isomer or in cases where mass spectral data is ambiguous, NMR is the gold standard. nih.govunodc.org Full characterization data, including NMR, is often performed for the synthesis of reference standards. nih.govfrontiersin.org
Pharmacology and Receptor Interactions of Ab Fubinaca Isomer 1 in Preclinical Models
In Vitro Cannabinoid Receptor Binding Affinity and Functional Activity
The in vitro activity of AB-FUBINACA and its isomers has been characterized through various assays to determine their binding affinity and functional effects at cannabinoid receptors.
Human Cannabinoid Receptor 1 (hCB1) Binding Kinetics and Agonism
AB-FUBINACA demonstrates potent binding and agonist activity at the human cannabinoid receptor 1 (hCB1). Original patent data indicated a binding affinity (Ki) of 0.9 nM and an EC50 value of 23.2 nM in a [35S]GTPγS binding assay. ecddrepository.orgnih.gov Subsequent studies have reported similar high affinities. ecddrepository.org In a yeast-based biosensor assay, AB-FUBINACA isomer 1 showed a very high potency with an EC50 of 0.01 nM, which was significantly more potent than the parent AB-FUBINACA (EC50=0.66 nM). biorxiv.orgbiorxiv.org
AB-FUBINACA is a full agonist at hCB1 receptors. ecddrepository.orgecddrepository.org This full agonism has been demonstrated through its ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) and its effects in fluorometric assays of membrane potential. ecddrepository.org In high concentrations, and when Gαi/o protein coupling is inhibited, AB-FUBINACA has been shown to increase cAMP levels, suggesting potential coupling to other G proteins like Gαs. mdpi.comnih.gov
Table 1: hCB1 Receptor Binding and Functional Activity of AB-FUBINACA and Isomer 1
| Compound | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Functional Assay Type |
|---|---|---|---|
| AB-FUBINACA | 0.9 ecddrepository.orgnih.govnih.gov | 23.2 ecddrepository.orgnih.gov | [35S]GTPγS |
| AB-FUBINACA | 0.734 ecddrepository.org | 1.36 ecddrepository.org | Forskolin-stimulated cAMP |
| This compound | Not explicitly stated | 0.01 biorxiv.orgbiorxiv.org | Yeast-based biosensor |
Human Cannabinoid Receptor 2 (hCB2) Binding Kinetics and Agonism
AB-FUBINACA also binds with high affinity to the human cannabinoid receptor 2 (hCB2), with a reported Ki of 0.933 nM. ecddrepository.org It acts as a full agonist at hCB2 receptors, demonstrated by an IC50 of 1.95 nM in a forskolin-stimulated cAMP assay. ecddrepository.org Studies have shown that many indazole-3-carboxamide synthetic cannabinoids, including AB-FUBINACA, generally exhibit higher potency at the CB2 receptor compared to the CB1 receptor. mmu.ac.uknih.gov
Table 2: hCB2 Receptor Binding and Functional Activity of AB-FUBINACA
| Compound | Binding Affinity (Ki) (nM) | Functional Activity (IC50) (nM) | Functional Assay Type |
|---|---|---|---|
| AB-FUBINACA | 0.933 ecddrepository.org | 1.95 ecddrepository.org | Forskolin-stimulated cAMP |
Functional Assays of Receptor Activation (e.g., forskolin-stimulated cAMP, membrane potential assays)
The functional activity of AB-FUBINACA as a cannabinoid receptor agonist has been confirmed through multiple in vitro assays. It effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing both hCB1 and hCB2 receptors, indicating its agonistic properties. ecddrepository.org The IC50 values for this inhibition were 1.36 nM for hCB1 and 1.95 nM for hCB2. ecddrepository.org Furthermore, AB-FUBINACA has been identified as a high-potency full agonist in fluorometric assays that measure changes in membrane potential upon receptor activation. ecddrepository.orgresearchgate.net In assays measuring Gαs-like signaling, AB-FUBINACA demonstrated one of the highest efficacies among tested synthetic cannabinoids. nih.gov
Enantiomeric Differences in Receptor Potency and Efficacy (e.g., (S)- vs. (R)-enantiomers of AB-FUBINACA)
Research has revealed significant differences in the pharmacological activity between the enantiomers of AB-FUBINACA. The (S)-enantiomer is considerably more potent than the (R)-enantiomer at both CB1 and CB2 receptors. mmu.ac.uknih.gov For the CB1 receptor, the (S)-enantiomer of AB-FUBINACA was found to be over 100 times more potent than the (R)-enantiomer. nih.govfrontiersin.org This difference in potency between enantiomers is more pronounced for compounds with a terminal amide moiety, like AB-FUBINACA, compared to those with a terminal ester moiety. mmu.ac.uknih.govresearchgate.net Studies evaluating various carboxamide-type synthetic cannabinoids have consistently shown that the (S)-enantiomers are more potent CB1 receptor agonists than their (R)-counterparts. nih.gov
Preclinical Pharmacological Investigations in Animal Models
Animal models, particularly murine models, have been instrumental in characterizing the in vivo effects of AB-FUBINACA.
In Vivo Behavioral Effects in Murine Models (e.g., locomotor activity, antinociception, catalepsy, hypothermia)
In mice, AB-FUBINACA induces a range of behavioral and physiological effects characteristic of psychoactive cannabinoids, often referred to as the "cannabinoid tetrad": suppression of locomotor activity, antinociception (pain relief), catalepsy (immobility), and hypothermia (reduced body temperature). ecddrepository.orgecddrepository.org These effects have been shown to be mediated by the CB1 receptor, as they can be reversed by a CB1 receptor antagonist. ecddrepository.orgecddrepository.org
Studies have reported that AB-FUBINACA decreases locomotor activity in mice, with an ED50 for locomotor suppression of 1.71 mg/kg. ecddrepository.org The onset of this effect is rapid, occurring within 10 minutes of intraperitoneal injection and lasting for 50-60 minutes. ecddrepository.org Other research has also confirmed that AB-FUBINACA induces hypothermia, catalepsy, and antinociception. wvu.eduresearchgate.netresearchgate.net Depending on the dose, AB-FUBINACA has been shown to have varied effects on anxiety-like behaviors in mice. researchgate.netnih.gov
Table 3: In Vivo Behavioral Effects of AB-FUBINACA in Murine Models
| Behavioral Effect | Observation | Reference |
|---|---|---|
| Locomotor Activity | Suppression, ED50 = 1.71 mg/kg | ecddrepository.org |
| Antinociception | Increased pain threshold | ecddrepository.orgresearchgate.net |
| Catalepsy | Induced immobility | ecddrepository.orgresearchgate.net |
| Hypothermia | Reduced body temperature | ecddrepository.orgresearchgate.netresearchgate.net |
Drug Discrimination Studies in Rodents
Drug discrimination studies are instrumental in evaluating the subjective effects of psychoactive compounds by training animals to differentiate between a known drug and a vehicle. In the context of synthetic cannabinoids, these studies often assess whether a novel compound produces effects similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.
While specific drug discrimination data for this compound are not extensively detailed in the reviewed literature, studies on the parent compound, AB-FUBINACA, provide foundational insights. In male Sprague-Dawley rats trained to discriminate THC, AB-FUBINACA fully substituted, indicating that it produces comparable subjective effects. ecddrepository.orgusdoj.govfederalregister.gov This substitution is a predictor for drugs that are likely to produce THC-like effects in humans. ecddrepository.org The effective dose (ED₅₀) for AB-FUBINACA to achieve this substitution was 0.18 mg/kg. ecddrepository.org
Research sponsored by the National Institute on Drug Abuse (NIDA) confirmed these findings, showing that AB-FUBINACA generalizes to Δ⁹-THC in rats. usdoj.govfederalregister.gov Further studies have demonstrated that other indazole-carboxamide synthetic cannabinoids, such as AB-CHMINACA and AB-PINACA, also fully substitute for Δ⁹-THC, with data suggesting these analogs are even more potent than THC. regulations.gov Similarly, analogs like MDMB-FUBINACA have been shown to substitute for THC in drug discrimination assays, reinforcing that compounds within this chemical family often share similar interoceptive effects. nih.gov
| Compound | Finding | Model | Reference |
|---|---|---|---|
| AB-FUBINACA | Full substitution for THC (ED₅₀ = 0.18 mg/kg) | Sprague-Dawley Rats | ecddrepository.org |
| AB-CHMINACA | Full substitution for Δ⁹-THC | Sprague-Dawley Rats | regulations.gov |
| AB-PINACA | Full substitution for Δ⁹-THC | Sprague-Dawley Rats | regulations.gov |
| MDMB-FUBINACA | Full substitution for THC | Mice | nih.gov |
Zebrafish Models for Pharmacological Screening and Phenotype-Based Assays
Zebrafish (Danio rerio) have emerged as a valuable preclinical model for high-throughput pharmacological screening, owing to their rapid development, genetic tractability, and the conserved nature of the endocannabinoid system between zebrafish and mammals. mdpi.com This model has been effectively utilized to investigate the bioactivity of synthetic cannabinoids, including isomers of AB-FUBINACA.
In a notable study, a phenotype-based screening of a library containing 370 synthetic cannabinoids was conducted using a validated zebrafish model of Dravet syndrome, a severe form of epilepsy. nih.govbiorxiv.orgnih.gov The objective was to identify compounds with potential anti-seizure activity. The screening process involved a primary locomotion-based assay to detect changes in convulsive behaviors, followed by a secondary assay using local field potential recordings to confirm the suppression of electrographic epileptiform events. nih.govbiorxiv.org
From this extensive library, AB-FUBINACA 3-fluorobenzyl isomer was identified as one of only five synthetic cannabinoids that demonstrated significant anti-seizure activity in both the behavioral and electrophysiological assays. nih.govnih.gov This finding highlights the utility of phenotype-based screening in zebrafish to identify specific isomers with distinct pharmacological effects. biorxiv.org The AB-FUBINACA 3-fluorobenzyl isomer is a positional isomer of AB-FUBINACA and is characterized by its high affinity for the central CB1 receptor (Ki = 0.9 nM). medchemexpress.com
| Model System | Compound Tested | Screening Method | Key Finding | Reference |
|---|---|---|---|---|
| Zebrafish (Dravet Syndrome Model) | AB-FUBINACA 3-fluorobenzyl isomer | Two-stage phenotype-based screening (locomotion and electrophysiology) | Identified as one of five active compounds (out of 370) with significant anti-seizure properties. | nih.govbiorxiv.orgnih.gov |
Comparison of Pharmacological Profiles Between this compound and Other AB-FUBINACA Isomers/Analogs
The pharmacological profile of synthetic cannabinoids can vary dramatically with minor structural modifications, such as the position of a halogen atom or alterations to an alkyl chain. Comparing this compound to its parent compound and other analogs reveals significant differences in potency and efficacy at cannabinoid receptors.
A study utilizing a humanized CB1 receptor (CB1R) yeast biosensor provided a direct comparison of the potency of several AB-FUBINACA isomers. biorxiv.org The results demonstrated that this compound is exceptionally potent, with an EC₅₀ value of 0.01 nM. This is substantially more potent than the parent compound AB-FUBINACA (EC₅₀ = 0.66 nM), isomer 2 (EC₅₀ = 0.23 nM), and isomer 5 (EC₅₀ = 15.86 nM). biorxiv.org In terms of efficacy, both AB-FUBINACA and this compound elicited a high maximal signaling response, whereas isomers 2 and 5 produced a lower response. biorxiv.org
| Compound | EC₅₀ (nM) | 95% Confidence Interval (nM) | Reference |
|---|---|---|---|
| This compound | 0.01 | 0.01 to 0.02 | biorxiv.org |
| AB-FUBINACA isomer 2 | 0.23 | 0.1356 to 0.42 | biorxiv.org |
| AB-FUBINACA | 0.66 | 0.35 to 1.14 | biorxiv.org |
| AB-FUBINACA isomer 5 | 15.86 | 7.63 to 38.36 | biorxiv.org |
Further comparisons extend to different types of isomers and analogs. For instance, research on regioisomers has shown that the common 1-alkyl-1H-indazole forms (such as standard AB-FUBINACA) are high-potency agonists at CB₁ and CB₂ receptors, while their corresponding 2-alkyl-2H-indazole regioisomers exhibit only low micromolar potency. nih.gov Additionally, broader structure-activity relationships within this class show that analogs with a tert-leucine head group (e.g., MDMB-FUBINACA) are typically more potent at the CB₁ receptor than their valine counterparts (e.g., AB-FUBINACA). frontiersin.org These findings underscore that the specific isomeric and structural form of an AB-FUBINACA analog is a critical determinant of its pharmacological activity.
Metabolism and Biotransformation Pathways of Ab Fubinaca Isomer 1
In Vitro Metabolic Profiling Using Hepatic Models
The metabolism of AB-FUBINACA isomer 1 has been investigated using various in vitro models that simulate the metabolic processes occurring in the human liver. These models are crucial for identifying the biotransformation pathways and the enzymes involved.
Human Liver Microsome (HLM) Studies
Human liver microsomes (HLMs) are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Studies using HLMs have been instrumental in elucidating the initial steps of this compound metabolism.
Incubation of this compound with HLMs has shown that the compound undergoes relatively slow metabolism compared to other synthetic cannabinoids. ecddrepository.org One study reported a microsomal half-life of 62.6 ± 4.0 minutes for AB-FUBINACA. researchgate.net This is in contrast to some other synthetic cannabinoids that are cleared more rapidly. nih.gov The primary metabolic reactions observed in HLM incubations include hydroxylation and terminal amide hydrolysis. researchgate.net
Research has indicated that after a three-hour incubation with human liver microsomes, a significant portion (77%) of the parent compound can remain, suggesting a slower metabolic rate. researchgate.net The major metabolic pathways identified in HLM studies include terminal amide hydrolysis, leading to the formation of a carboxylic acid derivative, and hydroxylation at various positions on the molecule. nih.govresearchgate.net While one study initially identified only a single mono-hydroxylated metabolite nih.gov, subsequent research has revealed a more complex metabolic profile. Some studies have noted that the major metabolites found in HLM incubations can differ significantly from those identified in authentic human urine samples, highlighting the importance of comprehensive metabolic studies. researchgate.net
Human Hepatocyte Incubations
Cryopreserved human hepatocytes provide a more complete in vitro model as they contain both phase I and phase II metabolic enzymes, reflecting the metabolism in an intact liver more accurately. frontiersin.org Incubations of this compound with human hepatocytes have confirmed and expanded upon the findings from HLM studies.
In human hepatocyte models, AB-FUBINACA is extensively metabolized. frontiersin.orgnih.gov A prominent metabolic pathway is the hydrolysis of the terminal amide to form AB-FUBINACA carboxylic acid. frontiersin.orgnih.gov In addition to hydrolysis, various hydroxylated metabolites are formed. ecddrepository.orgfrontiersin.orgnih.gov Studies have identified eleven metabolites, including two glucuronides, after incubation in human hepatocytes. researchgate.net The major biotransformations include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation of the amino-oxobutane moiety. researchgate.net Minor pathways such as epoxidation followed by hydrolysis, hydroxylation on the indazole ring, and dehydrogenation have also been observed. researchgate.net
Enzyme Characterization of Metabolic Pathways (e.g., carboxylesterases)
The hydrolysis of the amide bond in this compound is a key metabolic step. This reaction is primarily catalyzed by carboxylesterases (CES). researchgate.net Specifically, human carboxylesterase 1 (CES1) and CES2 have been implicated in the amide hydrolysis of AB-FUBINACA. researchgate.net Inhibition studies have shown that the hydrolysis of structurally similar synthetic cannabinoids is significantly reduced by CES1 inhibitors. ljmu.ac.uk The cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP3A5, are involved in the various hydroxylation reactions. researchgate.net
Identification of Major and Minor Metabolites
The biotransformation of this compound results in a variety of metabolites, which can be broadly categorized based on the type of chemical modification.
Terminal Amide Hydrolysis Products
The most consistently reported and often most abundant metabolic pathway for this compound is the hydrolysis of the terminal amide group. researchgate.netfrontiersin.orgnih.gov This reaction cleaves the amide bond, resulting in the formation of AB-FUBINACA carboxylic acid. ljmu.ac.uk This carboxylic acid metabolite is a major product found in both in vitro models and is considered a suitable urinary marker for detecting intake. researchgate.netfrontiersin.orgnih.gov Further metabolism of this primary hydrolysis product can occur, leading to metabolites such as hydroxy AB-FUBINACA carboxylic acid.
Hydroxylation Sites (e.g., amino-oxobutane moiety, indazole ring)
Hydroxylation is another major metabolic pathway for this compound, occurring at multiple sites on the molecule. ecddrepository.org
Amino-oxobutane moiety: Hydroxylation on the N-(1-amino-3-methyl-1-oxobutane) portion of the molecule is a common metabolic route. ecddrepository.orgresearchgate.netfrontiersin.orgnih.gov This can lead to the formation of several isomeric hydroxylated metabolites.
Indazole ring: The indazole ring system is also a target for hydroxylation. ecddrepository.orgresearchgate.net This pathway, although sometimes considered minor, contributes to the diversity of metabolites formed. researchgate.net
4-fluorobenzyl group: Notably, studies have indicated that no metabolic modifications, such as defluorination, occur on the fluorobenzyl side-chain. researchgate.net
The combination of these primary metabolic reactions leads to a complex mixture of metabolites. For instance, a metabolite can undergo both hydroxylation and amide hydrolysis. frontiersin.orgnih.gov
Data Tables
Table 1: Summary of In Vitro Metabolism Findings for this compound
| In Vitro Model | Key Metabolic Pathways | Major Metabolites | Enzymes Involved | References |
| Human Liver Microsomes (HLM) | Amide Hydrolysis, Hydroxylation | AB-FUBINACA carboxylic acid, Mono-hydroxylated metabolites | Carboxylesterases (CES1, CES2), Cytochrome P450s (CYP2C19, CYP3A4, CYP3A5) | ecddrepository.orgresearchgate.netresearchgate.netnih.govresearchgate.net |
| Human Hepatocytes | Amide Hydrolysis, Hydroxylation, Glucuronidation, Dehydrogenation | AB-FUBINACA carboxylic acid, Hydroxy AB-FUBINACA carboxylic acid, Dihydrodiol AB-FUBINACA | Carboxylesterases, Cytochrome P450s, UGTs | ecddrepository.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov |
Table 2: Major Identified Metabolites of this compound
| Metabolite Name | Metabolic Reaction | Significance | References |
| AB-FUBINACA carboxylic acid | Terminal Amide Hydrolysis | Major metabolite, suitable urinary marker | researchgate.netfrontiersin.orgnih.govljmu.ac.uk |
| Hydroxy AB-FUBINACA | Hydroxylation (amino-oxobutane moiety or indazole ring) | Major metabolite group with multiple isomers | ecddrepository.orgresearchgate.netnih.govfrontiersin.orgnih.gov |
| Hydroxy AB-FUBINACA carboxylic acid | Amide Hydrolysis and Hydroxylation | Second-generation metabolite | |
| Dihydrodiol AB-FUBINACA | Epoxidation and Hydrolysis | Minor metabolite | researchgate.net |
| AB-FUBINACA Glucuronide | Glucuronidation of parent or phase I metabolites | Phase II metabolite | researchgate.netresearchgate.net |
Glucuronidation and Other Phase II Conjugates
Phase II metabolism involves the conjugation of a xenobiotic or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. uomus.edu.iq For AB-FUBINACA and its analogs, glucuronidation is a significant Phase II pathway, typically occurring after initial oxidative or hydrolytic modifications. nih.govresearchgate.net
In studies using human hepatocytes, two glucuronide metabolites of AB-FUBINACA were identified. researchgate.net Acyl glucuronidation, where glucuronic acid attaches to a carboxylic acid group, is a key reaction. This is particularly relevant for the AB-FUBINACA carboxylic acid metabolite, a product of terminal amide hydrolysis. researchgate.net For the related compound AMB-FUBINACA, glucuronidation is also a primary Phase II metabolic route. nih.govfrontiersin.org Similarly, for ADB-FUBINACA, glucuronide conjugates are formed following hydroxylation and amide hydrolysis. nih.govsemanticscholar.org While essential for detoxification, Phase I metabolites are often considered more stable and thus better markers for identifying intake compared to their Phase II counterparts. nih.gov
Table 1: Identified Glucuronide Conjugates of AB-FUBINACA and Related Analogs
| Parent Compound | Metabolite Type | Conjugation Site | Experimental Model | Reference |
|---|---|---|---|---|
| AB-FUBINACA | Acyl Glucuronide | Carboxylic acid (post-hydrolysis) | Human Hepatocytes | researchgate.net |
| AB-FUBINACA | Glucuronide (2 types) | Not specified | Human Hepatocytes | researchgate.net |
| AMB-FUBINACA | M3.1 Glucuronide | Not specified | Human Liver Microsomes | nih.gov |
Epoxidation, Dehydrogenation, and Other Minor Pathways
Beyond the primary metabolic routes, AB-FUBINACA undergoes several minor biotransformations. In human hepatocyte models, epoxidation followed by enzymatic hydrolysis to a dihydrodiol, hydroxylation on the indazole ring, and dehydrogenation have been identified as minor pathways. researchgate.net Dehydrogenation has also been noted as a metabolic pathway for the analogs ADB-FUBINACA and AMB-FUBINACA. nih.govfrontiersin.orgsemanticscholar.org For AMB-FUBINACA, a metabolite formed through ester hydrolysis and dehydrogenation has been characterized. nih.gov Studies have confirmed that defluorination of the fluorobenzyl group does not occur during its metabolism. researchgate.net
Table 2: Minor Metabolic Pathways and Metabolites of AB-FUBINACA
| Metabolic Pathway | Resulting Metabolite | Experimental Model | Reference |
|---|---|---|---|
| Epoxidation & Hydrolysis | Dihydrodiol AB-FUBINACA | Human Hepatocytes | researchgate.net |
| Indazole Hydroxylation | Hydroxy-indazole AB-FUBINACA | Human Hepatocytes | researchgate.net |
In Vivo Metabolite Characterization in Animal Models
In vivo studies, primarily using rat models, provide crucial information about the distribution and excretion of metabolites. Following administration in rats, AB-FUBINACA was found to be metabolized relatively slowly compared to other synthetic cannabinoids. ecddrepository.org
In one study using Sprague-Dawley rats, analysis of urine via liquid chromatography-time-of-flight mass spectrometry (LC-TOF/MS) identified hydroxylated derivatives as metabolites. nih.gov The major metabolite detected in rat urine resulted from a combination of hydroxylation and N-dealkylation. nih.gov
A comparative study on the closely related analog AMB-FUBINACA in rats provided further insights into tissue distribution. nih.gov The parent compound and its O-demethylated metabolite were found to be highly bioaccumulated in the liver and were still detectable 48 hours after injection. nih.gov While the parent compound was abundant in brain tissue shortly after administration, the primary urinary metabolites were identified as M4 (N-dealkylated) and M5 (N-methylated). nih.gov
Table 3: Metabolites of AB-FUBINACA and Analogs Identified in Animal Models
| Compound | Animal Model | Identified Metabolites | Tissues/Matrices | Reference |
|---|---|---|---|---|
| AB-FUBINACA | Rat | Hydroxylated derivatives, Hydroxy-N-dealkylated metabolite | Urine | nih.gov |
Comparative Metabolic Stability and Clearance Rates of this compound and Related Isomers/Analogs
Metabolic stability is a critical factor determining a compound's duration of action and clearance from the body. Studies with human liver microsomes (HLMs) provide quantitative measures of this stability.
AB-FUBINACA has a measured half-life of 62.6 ± 4.0 minutes in HLMs. researchgate.net In comparison, the structurally similar analog ADB-FUBINACA is metabolized more rapidly, with a microsomal half-life of 39.7 minutes. nih.govsemanticscholar.org For ADB-FUBINACA, this corresponds to a predicted hepatic clearance of 9.0 mL/min/kg and an extraction ratio of 0.5, classifying it as an intermediate-clearance drug. nih.govsemanticscholar.org The slower metabolism of AB-FUBINACA has also been observed in analyses of authentic human urine samples. ecddrepository.org
Structural variations can account for these differences. For instance, synthetic cannabinoids with a valine moiety, such as AB-FUBINACA, tend to undergo more significant hydrolysis compared to their tert-leucine analogs. drugsandalcohol.ie This is attributed to the reduced steric hindrance from the additional methyl group in the tert-leucine structure, which enhances metabolic stability. drugsandalcohol.ie
Table 4: Comparative Metabolic Stability of AB-FUBINACA and Analogs in Human Liver Microsomes (HLMs)
| Compound | Half-Life (T½) in HLMs (min) | Predicted Hepatic Clearance (CLhep) | Classification | Reference |
|---|---|---|---|---|
| AB-FUBINACA | 62.6 ± 4.0 | Not specified | Not specified | researchgate.net |
Structure Activity Relationship Sar Studies Pertaining to Ab Fubinaca Isomers
Impact of Positional Isomerism on Cannabinoid Receptor Affinity and Functional Activity
The location of the fluorine atom on the benzyl (B1604629) ring of AB-FUBINACA significantly influences its interaction with cannabinoid receptors. AB-FUBINACA, which has the fluorine atom at the para- (4-) position, demonstrates high affinity for the CB1 receptor, with a reported Kᵢ value of 0.9 nM. nih.govfrontiersin.org Its 2-fluorobenzyl (ortho) and 3-fluorobenzyl (meta) isomers have also been studied to understand the impact of this positional change. nih.govfrontiersin.org
The position of the methyl group in the valinamide (B3267577) side chain also creates isomers with potentially different pharmacological profiles. nih.govd-nb.info The differentiation of these various positional isomers is a critical aspect of forensic analysis. nih.govd-nb.info
Role of Stereochemistry in Pharmacological Potency (e.g., (S)- vs. (R)-enantiomers)
AB-FUBINACA possesses a chiral center in its L-valinamide moiety, leading to the existence of (S)- and (R)-enantiomers. Research has consistently shown that the (S)-enantiomer is significantly more potent at cannabinoid receptors than the (R)-enantiomer. frontiersin.orgnih.govresearchgate.net
In a functional assay measuring G-protein coupled receptor (GPCR) activation, the (S)-enantiomer of AB-FUBINACA was found to be over 100 times more potent at the CB1 receptor than its (R)-counterpart. frontiersin.orgnih.gov A similar, though less pronounced, stereospecific preference is observed at the CB2 receptor. frontiersin.orgnih.gov This marked difference in potency underscores the importance of the three-dimensional arrangement of the valinamide group for optimal receptor interaction. The (S)-configuration is believed to position the functional groups in a way that allows for more effective binding and activation of the receptor. frontiersin.orgnih.gov
This enantiomeric preference is a common feature among many synthetic cannabinoids with amino acid-derived side chains, although the magnitude of the difference between (S) and (R) enantiomers can vary depending on other structural features of the molecule. frontiersin.orgnih.govnih.gov For example, in the related compound AMB-FUBINACA, which has a methyl ester instead of an amide, the (S)-enantiomer is only about 6 times more potent than the (R)-enantiomer at the CB1 receptor. frontiersin.orgnih.gov This suggests that the terminal amide of AB-FUBINACA plays a crucial role in the pronounced stereoselectivity observed. frontiersin.orgnih.gov
| Compound | Enantiomer | CB1 EC₅₀ (nM) | Potency Ratio (S/R) |
|---|---|---|---|
| AB-FUBINACA | (S) | 1.8 | >100 |
| (R) | >180 | ||
| AMB-FUBINACA | (S) | 2.3 | 6.1 |
| (R) | 14.1 |
Data sourced from functional activation assays. The EC₅₀ value represents the concentration required to elicit 50% of the maximum response. frontiersin.orgnih.gov
Influence of Structural Modifications on Metabolic Stability and Pathway Diversification
The metabolism of AB-FUBINACA is extensive and involves several structural modifications, primarily through Phase I and Phase II biotransformations. nih.govkcl.ac.uknih.gov Structural changes to the parent molecule, such as those seen in its analogues, can significantly alter metabolic stability and the resulting metabolic pathways.
The primary metabolic routes for AB-FUBINACA include hydroxylation of the indazole ring and the alkyl (valinamide) side chain, as well as hydrolysis of the terminal amide bond to form AB-FUBINACA carboxylic acid. nih.govkcl.ac.uknih.gov These metabolites can then undergo further glucuronidation (Phase II conjugation). kcl.ac.uk
Comparing AB-FUBINACA to its ester analogue, AMB-FUBINACA, reveals how a single functional group change affects metabolism. The ester group in AMB-FUBINACA is readily hydrolyzed by carboxylesterases to form the same carboxylic acid metabolite as AB-FUBINACA. taylorandfrancis.comfrontiersin.org However, the rate and primary enzyme responsible can differ. Studies on related compounds suggest that amide moieties, like that in AB-FUBINACA, can be more stable against certain enzymatic degradation pathways compared to ester moieties. researchgate.net
The replacement of the isopropyl group in AB-FUBINACA with a tert-butyl group, as seen in ADB-FUBINACA, also influences metabolism. nih.govtaylorandfrancis.com While both compounds undergo similar initial metabolic reactions like hydroxylation and amide hydrolysis, the steric bulk of the tert-butyl group can affect the rate and regioselectivity of these transformations. nih.govresearchgate.net For ADB-FUBINACA, hydroxylation on the alkyl and indazole portions and amide hydrolysis are major pathways. nih.govresearchgate.net The microsomal half-life of ADB-FUBINACA has been measured at approximately 39.7 minutes, indicating it is an intermediate-clearance drug. nih.gov
Comparative Analysis with Other Indazole-3-Carboxamide and Related SCRA Chemotypes
AB-FUBINACA is part of the broader indazole-3-carboxamide class of synthetic cannabinoid receptor agonists (SCRAs). Its pharmacological profile is often compared with other members of this class, such as AB-PINACA, AB-CHMINACA, and ADB-FUBINACA, to elucidate key SAR trends. taylorandfrancis.comresearchgate.net
A defining feature of this class is the indazole core, which generally confers higher potency compared to earlier indole-based SCRAs like JWH-018. mdpi.com The N-substituent (the fluorobenzyl group in AB-FUBINACA) and the C-3 substituent (the valinamide group) are critical determinants of receptor affinity and efficacy.
Comparison with AB-PINACA: AB-PINACA differs by having a pentyl chain instead of a fluorobenzyl group. While both are potent CB1 agonists, the fluorobenzyl group in AB-FUBINACA is thought to enhance affinity through specific interactions within the receptor's binding pocket. researchgate.net
Comparison with ADB-FUBINACA: ADB-FUBINACA replaces the isopropyl group of AB-FUBINACA with a more sterically demanding tert-butyl group. taylorandfrancis.comoup.com This modification generally leads to a significant increase in potency. ADB-FUBINACA is often cited as one of the most potent SCRAs, with a CB1 receptor binding affinity (Kᵢ) of 0.289 nM and a half-maximal effective concentration (EC₅₀) of 0.69 nM. mdpi.comd-nb.info
Comparison with AMB-FUBINACA: As the methyl ester analogue, AMB-FUBINACA shows comparable high potency to AB-FUBINACA. frontiersin.orghealth.govt.nz This suggests that both the terminal amide and methyl ester groups can engage in important polar interactions within the receptor. frontiersin.org However, as noted earlier, this structural change does impact the stereochemical preference for the (S)-enantiomer. frontiersin.orgnih.gov
Comparison with AB-CHMINACA: This analogue replaces the fluorobenzyl group with a cyclohexylmethyl group. Like AB-FUBINACA, it is a potent agonist, indicating that a bulky, lipophilic group at the N-1 position of the indazole ring is favorable for high activity. researchgate.net
| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Key Structural Difference from AB-FUBINACA |
|---|---|---|---|
| (S)-AB-FUBINACA | 1.8 | 3.2 | - |
| (S)-ADB-FUBINACA | 0.69 | 0.59 | tert-butyl instead of isopropyl group |
| (S)-AMB-FUBINACA | 2.3 | 3.0 | Methyl ester instead of amide |
| (S)-AB-CHMINACA | 2.7 | 5.8 | Cyclohexylmethyl instead of fluorobenzyl group |
Data represents the (S)-enantiomer for all compounds, sourced from functional activation assays. frontiersin.orgnih.govmdpi.com
Forensic and Toxicological Analysis Applications for Ab Fubinaca Isomer 1
Analytical Strategies for Identification and Confirmation in Forensic Samples
The accurate identification of AB-FUBINACA isomer 1 in forensic samples is crucial for legal and clinical purposes. A variety of analytical techniques have been employed to achieve this, often in combination, to ensure specificity and sensitivity.
Detection in Seized Herbal Materials and Other Matrices
This compound is frequently found in seized "spice-like" herbal mixtures, where it is sprayed onto plant material. nih.govresearchgate.net Detection in these complex matrices typically involves an extraction step followed by analysis using chromatographic and mass spectrometric techniques.
Commonly used methods for the analysis of seized materials include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the identification of synthetic cannabinoids in herbal blends. researchgate.netacs.org The sample is first extracted with a suitable organic solvent, such as methanol (B129727) or dichloromethane, to isolate the target analyte from the plant matrix. unodc.orgekb.eg The extract is then injected into the GC-MS system, which separates the components of the mixture and provides a mass spectrum that can be compared to a reference library for identification. chemrxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for the analysis of synthetic cannabinoids. cts-forensics.com It is particularly useful for compounds that are thermally labile or not easily volatilized for GC analysis. LC-MS methods have been developed to detect AB-FUBINACA and its isomers in various seized materials. researchgate.net
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This ambient ionization technique allows for the rapid analysis of samples with minimal preparation, making it suitable for high-throughput screening of seized materials. ojp.gov
In a study analyzing seized herbal materials in Jordan, AB-FUBINACA was identified in all 100 samples, though quantification was only possible in 27 of them due to varying concentrations. acs.org Another study on "spice-like" products from the German market also identified AB-FUBINACA among other synthetic cannabinoids. researchgate.net
Table 1: Analytical Techniques for the Detection of this compound in Seized Materials
| Analytical Technique | Sample Preparation | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Solvent extraction | High separation efficiency, established libraries for spectral matching. acs.orgchemrxiv.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Solvent extraction | Suitable for thermally labile compounds, high sensitivity. cts-forensics.comresearchgate.net |
| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | Minimal to no preparation | Rapid screening, high-throughput capability. ojp.gov |
Development of Targeted and Non-Targeted Screening Methods
Given the vast number of synthetic cannabinoids and their isomers, both targeted and non-targeted screening approaches are essential in forensic toxicology.
Targeted Screening: These methods are designed to detect a specific list of known compounds. chemrxiv.org They often utilize techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) with an inclusion list of precursor ions. lcms.cz Targeted methods offer high sensitivity and specificity for the analytes of interest. A framework for developing targeted GC-MS methods for synthetic cannabinoids, including isomers of AB-FUBINACA, has been proposed to enhance separation and differentiation. nih.gov
Non-Targeted Screening: This approach aims to identify any detectable substance in a sample, including novel or unexpected compounds. researchgate.net Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are often employed. diva-portal.org Non-targeted screening is crucial for identifying new psychoactive substances (NPS) as they emerge on the illicit market.
The development of these screening methods is an ongoing process, driven by the continuous introduction of new synthetic cannabinoids.
Identification of Unique Metabolite Markers for Forensic Detection
When analyzing biological samples, such as urine or blood, the parent compound may only be present in low concentrations or for a short period. Therefore, identifying unique metabolites of this compound is critical for confirming its consumption.
Metabolism studies, often conducted using human liver microsomes or hepatocytes, have identified several major metabolic pathways for AB-FUBINACA. ecddrepository.orgresearchgate.net These include:
Hydroxylation of the 4-fluorobenzyl moiety. ecddrepository.org
Amide hydrolysis. researchgate.net
Oxidation of the amino-oxobutane moiety. ecddrepository.org
The identification of metabolites that are specific to this compound is essential to distinguish its use from that of other structurally related synthetic cannabinoids. For instance, studies have focused on differentiating the metabolites of AB-FUBINACA from its isomers to provide definitive evidence of intake. nih.gov Research has shown that while some metabolites may be common among different synthetic cannabinoids, unique product ions and optimized chromatographic conditions can aid in their distinction. researchgate.net In vivo studies in rats have also been used to identify urinary metabolites of AB-FUBINACA. nih.gov
Challenges in Isomer-Specific Detection and Differentiation in Complex Matrices
A significant challenge in the forensic analysis of AB-FUBINACA is its differentiation from its positional isomers. nih.gov These isomers often have identical molecular weights and produce very similar mass spectra, making their individual identification difficult, especially in complex matrices like herbal mixtures or biological fluids. researchgate.netnih.gov
Several analytical strategies have been developed to address this challenge:
Chromatographic Separation: Utilizing high-resolution gas or liquid chromatography can sometimes achieve separation of isomers based on small differences in their physical and chemical properties. nih.govd-nb.info However, co-elution is a common problem. researchgate.net
Mass Spectrometry Fragmentation Analysis: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the isomers. While the primary fragments may be similar, the relative abundances of certain product ions can differ, providing a basis for differentiation. nih.govd-nb.inforesearchgate.net For example, studies have shown that the logarithmic values of product ion abundance ratios can be used to distinguish between AB-FUBINACA isomers. nih.govresearchgate.net
Infrared Spectroscopy: Gas chromatography-infrared detection (GC-IRD) can provide structural information that is complementary to mass spectrometry, aiding in the differentiation of isomers. nih.govunodc.org
Despite these advanced techniques, the unambiguous identification of a specific isomer can remain challenging, and often a combination of methods is required. The legal implications of identifying a scheduled isomer versus an unscheduled one underscore the importance of accurate differentiation. researchgate.net
Table 2: Methods for Differentiating AB-FUBINACA Isomers
| Method | Principle of Differentiation |
| High-Resolution Chromatography (GC/LC) | Separation based on slight differences in physicochemical properties. nih.govd-nb.info |
| Tandem Mass Spectrometry (MS/MS) | Differences in the relative abundances of product ions. nih.govd-nb.inforesearchgate.net |
| Gas Chromatography-Infrared Detection (GC-IRD) | Unique infrared spectra for each isomer. nih.govunodc.org |
Methodologies for Quantitation in Biological Samples
The quantification of this compound and its metabolites in biological samples is important for clinical toxicology and for understanding the pharmacokinetics of the compound.
Validated methods for the quantification of synthetic cannabinoids in biological matrices like blood, urine, and solid tissues have been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govshareok.org These methods typically involve:
Sample Preparation: This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the biological matrix. diva-portal.org Enzymatic hydrolysis with β-glucuronidase may be used for urine samples to cleave glucuronide conjugates of metabolites. diva-portal.org
Internal Standards: The use of deuterated internal standards is crucial for accurate quantification, as they compensate for matrix effects and variations in extraction efficiency and instrument response. nih.gov
Calibration Curves: Calibration curves are prepared using certified reference materials to establish the relationship between the instrument response and the concentration of the analyte.
Studies have reported the quantification of AB-FUBINACA and its metabolites in various biological specimens. For example, a sensitive method was established for the quantification of two major metabolites of AB-FUBINACA (M3 and M4) in human solid tissues (lung, liver, and kidney) and urine. researchgate.net Another study developed a quantitative screening method for metabolites of several synthetic cannabinoids, including AB-FUBINACA, in urine using ultra-high-pressure liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS). diva-portal.org The stability of synthetic cannabinoids, including AB-FUBINACA, in biological specimens over time and under different storage conditions has also been investigated to ensure the reliability of quantitative results. shareok.orgojp.gov
Table 3: Reported Limits of Quantification (LOQ) for AB-FUBINACA and its Metabolites
| Analyte | Matrix | LOQ | Reference |
| AB-FUBINACA M3 | Urine | 10 pg/mL | researchgate.net |
| AB-FUBINACA M3 | Solid Tissues | 60 pg/g | researchgate.net |
| AB-FUBINACA M4 | Urine | 100 pg/mL | researchgate.net |
| AB-FUBINACA M4 | Solid Tissues | 600 pg/g | researchgate.net |
Emergence and Regulatory Context in the Academic Literature
Global Surveillance and Early Warning Systems Reporting on AB-FUBINACA and its Isomers
The emergence of AB-FUBINACA and its isomers is a significant case study in the global monitoring of new psychoactive substances (NPS). International and national bodies rely on sophisticated surveillance and early warning systems to detect, identify, and report on the prevalence of such compounds.
The United Nations Office on Drugs and Crime (UNODC) plays a central role through its Early Warning Advisory (EWA) on NPS. issup.net The EWA serves as a global repository for information on NPS, monitoring trends, and providing data to member states to inform policy responses. issup.net By 2019, 280 individual synthetic cannabinoid receptor agonists (SCRAs) had been reported to the UNODC EWA from 90 different countries. issup.net Although the number of newly emerging SCRAs has shown a decreasing trend, the persistence and associated harms of existing compounds, including AB-FUBINACA and its analogues, remain a concern. issup.net For instance, in 2019, AMB-FUBINACA (FUB-AMB) was one of the most frequently reported SCRAs in toxicology cases and fatalities. issup.net The UNODC also provides technical assistance and analytical methods to national laboratories to aid in the identification of these substances. unodc.orgunodc.org
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the European Union Early Warning System (EU EWS). europa.eu This system collects and analyzes data on NPS from 30 countries, facilitating a rapid response to emerging drug threats. europa.eu Synthetic cannabinoids represent the largest group of NPS monitored by the EMCDDA, with 209 different compounds reported between 2008 and 2020. drugsandalcohol.ie The EMCDDA has noted a decrease in the number of new synthetic cannabinoids appearing annually since 2016. drugsandalcohol.ie
AB-FUBINACA was first identified in Japan in 2012. drugsandalcohol.ieresearchgate.net Its detection was subsequently reported by various early warning systems globally. In the United States, the Drug Enforcement Administration (DEA) noted its presence on the illicit market, leading to its temporary scheduling in 2014. researchgate.netnih.gov In Europe, the EMCDDA has reported on the detection of AB-FUBINACA and its isomers. For example, an alert for AB-FUBINACA 2-fluorobenzyl isomer was issued by Latvia in August 2014. europa.eu Forensic laboratories in different countries have reported the presence of AB-FUBINACA and its isomers in seized materials, often in herbal smoking mixtures. ekb.eg
The rapid identification and reporting by these systems are crucial. For example, a study in Jordan on seized smoking mixtures from 2016-2017 found that a significant portion contained AB-FUBINACA isomers, either alone or in combination with other synthetic cannabinoids like XLR-11 and AB-CHMINACA. ekb.eg Such findings, disseminated through early warning networks, provide critical data for law enforcement, public health officials, and policymakers.
The following table provides a summary of key international and regional early warning systems involved in the surveillance of NPS, including AB-FUBINACA and its isomers.
| System/Organization | Region/Scope | Key Functions |
| UNODC Early Warning Advisory (EWA) | Global | Monitors, analyzes, and reports global trends on NPS; provides technical assistance to member states. issup.net |
| EMCDDA EU Early Warning System | European Union | Collects and analyzes data on NPS from 30 countries; facilitates rapid response to emerging drug threats. europa.eu |
| U.S. Drug Enforcement Administration (DEA) | United States | Monitors the illicit drug market, identifies new threats, and initiates scheduling actions. researchgate.net |
Scientific Basis for Legislative Controls and Scheduling Decisions
The decision to place AB-FUBINACA and its isomers under legislative control is grounded in a comprehensive scientific evaluation of their chemical structure, pharmacological effects, and potential for abuse. federalregister.govun.org These assessments are typically conducted by national and international health and drug control agencies.
Pharmacological Profile: Scientific studies have demonstrated that AB-FUBINACA is a potent synthetic cannabinoid receptor agonist. nih.gov In vitro receptor binding and functional assays have shown that AB-FUBINACA and related compounds bind with high affinity to the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. federalregister.gov The potency of these synthetic cannabinoids is often significantly higher than that of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. federalregister.gov For instance, research has shown that the (S)-enantiomer of AB-FUBINACA is over 100 times more potent than its (R)-enantiomer at the CB1 receptor. nih.gov Animal studies have also shown that the effects of AB-FUBINACA are similar to other synthetic cannabinoids, including suppression of locomotor activity and hypothermia. un.org
Potential for Abuse and Public Health Risks: The pharmacological profile of AB-FUBINACA indicates a high potential for abuse. un.orgecddrepository.org Its use has been associated with a range of severe adverse health effects, including confusion, agitation, somnolence, hypertension, tachycardia, and in some cases, death. un.org The fact that these substances are often sold in herbal mixtures with unknown composition and concentration further elevates the public health risk. unodc.org
International and National Scheduling: Based on this scientific evidence, the World Health Organization (WHO) recommended that AB-FUBINACA be placed under international control. un.org In March 2020, the Commission on Narcotic Drugs voted to place AB-FUBINACA in Schedule II of the 1971 Convention on Psychotropic Substances. unodc.orgun.org
At the national level, many countries had already taken steps to control AB-FUBINACA. In the United States, the DEA temporarily placed AB-FUBINACA into Schedule I of the Controlled Substances Act in February 2014, citing the need to avoid an imminent hazard to public safety. nih.govfederalregister.gov This decision was made permanent in September 2016. ecddrepository.orgfederalregister.gov The scheduling was based on its high potential for abuse, lack of currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.gov Other countries, such as Germany and Canada, have also placed AB-FUBINACA under national control. ecddrepository.org
The following table details the scheduling history of AB-FUBINACA in the United States.
| Date | Action | Agency | Legal Basis |
| February 10, 2014 | Temporary placement in Schedule I | DEA | Controlled Substances Act (to avoid imminent hazard to public safety) nih.govfederalregister.gov |
| February 5, 2016 | Extension of temporary placement | DEA | Controlled Substances Act federalregister.gov |
| September 6, 2016 | Permanent placement in Schedule I | DEA | Controlled Substances Act (formal rulemaking) ecddrepository.orgfederalregister.gov |
Evolution of Generic Legal Definitions in Response to Novel Isomers
The continuous emergence of novel psychoactive substances, particularly synthetic cannabinoids with slight chemical modifications designed to circumvent existing drug laws, has necessitated a shift in legislative approaches. tni.org The response has been the development and implementation of generic or analogue legislation. researchgate.netunodc.org
Generic legislation aims to control entire classes of chemical compounds based on their core chemical structure, rather than scheduling individual substances one by one. unodc.org This proactive approach allows for the control of new substances that may appear in the future, as long as they fall within the defined chemical space. unodc.org
The challenge with synthetic cannabinoids is their structural diversity. tni.org Early generic controls often focused on specific structural groups, such as naphthoylindoles. unodc.org However, clandestine chemists quickly adapted by synthesizing compounds with different core structures, such as the indazole core found in AB-FUBINACA. unodc.orgservice.gov.uk
In response, legislative bodies have had to broaden their generic definitions. For example, the UK's Advisory Council on the Misuse of Drugs (ACMD) has repeatedly recommended expanding the generic definition for synthetic cannabinoids to cover new structural classes as they emerge. service.gov.ukservice.gov.uk This often involves defining a core structure and then specifying a wide range of possible substitutions at various positions on that core. service.gov.uk
However, the implementation of generic legislation is not without its challenges. The complexity of chemical nomenclature can create difficulties for law enforcement and forensic chemists. tni.orgresearchgate.net There is also a risk that overly broad definitions could unintentionally criminalize substances with legitimate industrial or medical applications. tni.org For instance, the antidepressant bupropion (B1668061) had to be specifically exempted from UK legislation on cathinones. tni.org
Despite these challenges, generic legislation is seen as a crucial tool in the effort to control the proliferation of NPS. unodc.orgresearchgate.net Countries like the United States, the United Kingdom, and China have implemented various forms of generic controls for synthetic cannabinoids. researchgate.net This legislative evolution is a direct response to the scientific reality of novel isomer creation, aiming to stay ahead of the curve in a rapidly changing drug landscape.
Future Research Directions for Ab Fubinaca Isomer 1
Elucidation of Unresolved Stereochemistry and its Impact on Biological Activity
A primary area for future investigation is the complete determination of the stereochemistry of AB-FUBINACA isomer 1 and its direct influence on biological effects. The presence of a chiral center in the valinamide (B3267577) moiety of AB-FUBINACA results in (S) and (R)-enantiomers. frontiersin.org Studies have shown that for many SCRAs, the (S)-enantiomer exhibits significantly higher potency at cannabinoid receptors compared to the (R)-enantiomer. frontiersin.org For AB-FUBINACA, the (S)-enantiomer is reported to be over 100 times more potent at the CB1 receptor than the (R)-enantiomer. frontiersin.org
While this compound has been identified and shown to have high efficacy, its specific stereoisomeric configuration is often not fully characterized in seized materials or in many research settings. nih.govbiorxiv.orgbiorxiv.org Future research must prioritize the enantiospecific synthesis of both the (S) and (R) enantiomers of this compound. nih.gov This will enable a direct comparison of their binding affinities and functional activities at CB1 and CB2 receptors. Such studies will clarify whether the observed high potency of "isomer 1" is attributable to a specific enantiomer, which is crucial for understanding its pharmacological profile.
Comprehensive Profiling of Less Common Metabolic Pathways
Current metabolic studies of AB-FUBINACA have primarily focused on major biotransformation pathways, such as amide hydrolysis and hydroxylation. kcl.ac.ukdiva-portal.org However, a comprehensive understanding of all metabolic routes, including less common pathways, is essential for developing robust analytical methods for detection in biological samples.
Future research should employ high-resolution mass spectrometry and in vitro models, such as human liver microsomes and hepatocytes, to identify and characterize minor metabolites of this compound. diva-portal.orgresearchgate.net This includes investigating potential pathways like epoxidation followed by hydrolysis, dehydrogenation, and the formation of various glucuronide conjugates. kcl.ac.ukdiva-portal.org Identifying these less abundant but potentially unique metabolites could provide additional biomarkers for confirming intake, especially in cases where the parent compound and major metabolites have been extensively metabolized.
Development of Advanced Analytical Techniques for Trace Level Detection and Quantification
The ability to detect and quantify trace levels of this compound and its metabolites in complex biological matrices is paramount for forensic and clinical toxicology. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, there is a continuous need for enhanced sensitivity and specificity, particularly for distinguishing between isomers. nih.govresearchgate.netnih.gov
Future efforts should focus on optimizing and validating ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) methods. nih.gov These techniques offer high resolution and mass accuracy, facilitating the identification of unknown metabolites and improving confidence in compound identification at low concentrations. diva-portal.orgnih.gov Additionally, the development of chiral chromatography methods capable of separating the enantiomers of this compound is critical. frontiersin.org This would allow for the quantification of individual enantiomers in biological samples, providing deeper insights into the specific isomer being consumed and its metabolic fate. The development of such methods with low limits of detection (in the picogram per milligram range) is essential for hair analysis, which can provide a longer window of detection. researchgate.net
Further Exploration of Isomer-Specific Structure-Activity Relationships and Binding Modes
Understanding the precise interactions between this compound and cannabinoid receptors is key to explaining its high potency. Recent studies using humanized yeast biosensor assays have provided initial data on the EC50 values for AB-FUBINACA and its isomers, revealing that isomer 1 has a remarkably low EC50 value, indicating high potency. nih.govbiorxiv.orgbiorxiv.org
Future research should expand on these findings by conducting detailed structure-activity relationship (SAR) studies for a wider range of AB-FUBINACA isomers. kcl.ac.uk This involves synthesizing and testing a variety of structurally related compounds to determine how modifications to different parts of the molecule affect receptor binding and activation. frontiersin.org Computational modeling and docking studies can also provide valuable insights into the specific binding modes of this compound within the CB1 and CB2 receptor binding pockets. biorxiv.org Elucidating these interactions at the molecular level will help to rationalize the observed differences in potency among isomers and guide the prediction of the pharmacological activity of newly emerging synthetic cannabinoids.
Long-term Epidemiological Studies on Prevalence and Emergence Patterns of Specific Isomers
The landscape of new psychoactive substances (NPS) is constantly evolving, with new compounds and isomers frequently emerging on the illicit market. drugsandalcohol.ieregulations.gov Long-term epidemiological studies are crucial for monitoring the prevalence and emergence patterns of specific isomers like this compound.
Q & A
Advanced Research Question
- High-resolution MS (HRMS) : Use LC-HRMS/MS (Q-TOF or Orbitrap) to detect phase I/II metabolites. Key metabolic pathways include:
- Synthetic standards : Compare retention times and MS² spectra with synthesized metabolites (e.g., AB-FUBINACA metabolite 3) .
What statistical frameworks are recommended for analyzing contradictory data in isomer activity studies?
Advanced Research Question
Apply multivariate analysis to resolve discrepancies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
